N-propylazetidin-3-amine

Description

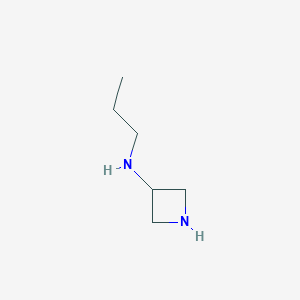

Structure

3D Structure

Properties

IUPAC Name |

N-propylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-3-8-6-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAFKIPALSGOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N Propylazetidin 3 Amine

Fundamental Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org This considerable strain energy is a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain from eclipsing interactions of the ring substituents. The inherent instability associated with this strain makes the azetidine ring prone to reactions that lead to its cleavage, thereby releasing the strain energy. rsc.orgresearchwithrutgers.com This strain-driven reactivity is the foundation for the various ring-opening and ring-expansion reactions that characterize the chemistry of azetidines, including N-propylazetidin-3-amine. rsc.org

Table 1: Comparison of Ring Strain in Small N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

Ring-Opening Reactions of this compound

The release of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. acs.org For an N-substituted azetidine like this compound, these reactions typically require activation of the ring nitrogen to facilitate the cleavage of a carbon-nitrogen bond.

N-alkyl azetidines are generally stable and require activation for nucleophilic ring-opening to occur. magtech.com.cnacs.org This activation is typically achieved through protonation or alkylation of the ring nitrogen to form a more reactive azetidinium ion. nih.gov In the case of this compound, treatment with an acid would generate the corresponding N-propylazetidin-3-aminium salt, which is then susceptible to attack by a wide array of nucleophiles.

The regioselectivity of the nucleophilic attack on the azetidinium ring is governed by both electronic and steric factors. magtech.com.cn Nucleophiles can attack either of the two ring carbons adjacent to the nitrogen (C2 or C4). The attack generally proceeds via an SN2 mechanism. For an azetidinium ion derived from this compound, the outcome of the nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. Sterically bulky nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Substituent Pattern | Attacking Nucleophile | Major Site of Attack | Controlling Factor |

|---|---|---|---|

| 2-Alkylazetidinium | Sterically bulky nucleophile | C4 (less substituted) | Steric Hindrance magtech.com.cn |

| 2-Arylazetidinium | Various nucleophiles | C2 (benzylic position) | Electronic Effect (stabilization of transition state) magtech.com.cn |

| Unsubstituted Azetidinium | Various nucleophiles | C2 or C4 | Dependent on nucleophile and conditions nih.gov |

While less common than nucleophilic pathways, electrophilic ring-opening of azetidines can also occur. The nitrogen atom in this compound, particularly the exocyclic amino group, can react with electrophiles. However, for ring-opening, the reaction typically involves electrophilic attack on a C-C or C-N bond of the ring. This process can be facilitated in highly acidic media, where the protonated amine acts as a strong σ-withdrawing group, weakening the adjacent ring bonds. nih.gov For instance, reactions with strong electrophiles or under superacidic conditions could potentially lead to the cleavage of the azetidine ring, although this is a less explored area for simple azetidines compared to donor-acceptor substituted systems. nih.govresearchgate.net

Ring-Expansion Reactions of Azetidine Derivatives

Ring-expansion reactions provide a powerful method for transforming the strained four-membered azetidine ring into larger, more stable heterocyclic systems like pyrrolidines, piperidines, and azepanes. acs.org These transformations often proceed with high stereoselectivity.

A key ring-expansion pathway for azetidines is the Stevens rearrangement. magtech.com.cnwikipedia.org This reaction involves the formation of an ammonium (B1175870) ylide, which then undergoes a acs.orgnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov For an azetidine derivative, the process begins with the formation of an azetidinium salt. Treatment of this salt with a strong base deprotonates the carbon adjacent to the positively charged nitrogen, generating a highly reactive azetidinium ylide. wikipedia.org This ylide can then rearrange, involving the migration of a substituent from the nitrogen to the adjacent carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine ring. nih.govresearchgate.net This method is a valuable tool for the synthesis of substituted pyrrolidines. acs.org

The general mechanism is as follows:

Quaternization: The azetidine nitrogen is alkylated to form a quaternary azetidinium salt.

Ylide Formation: A strong base removes a proton from a carbon atom adjacent to the azetidinium nitrogen, forming an ylide.

acs.orgnih.gov-Rearrangement: The ylide undergoes a concerted or stepwise rearrangement where one of the ring carbons migrates to the adjacent exocyclic carbon, expanding the ring to a pyrrolidine. wikipedia.org

Beyond the formation of pyrrolidines, azetidines can be expanded to other heterocyclic systems. Intramolecular ring-opening and subsequent ring-closing reactions can lead to the formation of six-membered piperidines or seven-membered azepanes. acs.orgnih.gov These reactions often involve an azetidine ring with a side chain containing a nucleophilic or electrophilic group. For example, an azetidine bearing a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. acs.orgnih.gov Subsequent nucleophilic opening of this intermediate can lead to a mixture of ring-expanded products, such as pyrrolidines and azepanes, with the product distribution depending on the substitution pattern and the nucleophile used. acs.orgnih.gov Other methods, such as gold-catalyzed ring expansion of 2-azetidinyl ynones, have also been developed to access different heterocyclic scaffolds. rsc.org

Reactivity of the Amine Functionalities in this compound

This compound possesses two distinct amine functionalities: a tertiary amine integrated into the azetidine ring and a primary amine substituent at the 3-position. The reactivity of these two groups differs significantly, allowing for selective chemical transformations.

N-Alkylation and Quaternization

The primary amine at the 3-position is nucleophilic and can undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. Due to the increasing nucleophilicity with each alkylation, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. However, under controlled conditions, selective mono-alkylation can be achieved.

The tertiary amine of the azetidine ring can also react with alkyl halides, leading to the formation of a quaternary ammonium salt in a process known as quaternization. This reaction is a definitive route to quaternary ammonium compounds as over-alkylation is not possible.

| Alkylating Agent | Amine Center | Product |

| Methyl Iodide | Primary Amine | N-methyl-N-propylazetidin-3-amine |

| Ethyl Bromide | Primary Amine | N-ethyl-N-propylazetidin-3-amine |

| Benzyl Chloride | Tertiary Amine | 1-benzyl-1-propylazetidin-3-aminium chloride |

Interactive Data Table: N-Alkylation and Quaternization of this compound

| Alkylating Agent | Amine Center Reacting | Resulting Product Name |

| Methyl Iodide | Primary Amine | N-methyl-N-propylazetidin-3-amine |

| Ethyl Bromide | Primary Amine | N-ethyl-N-propylazetidin-3-amine |

| Benzyl Chloride | Tertiary Amine | 1-benzyl-1-propylazetidin-3-aminium chloride |

Acylation Reactions

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides occurs selectively at the primary amine. This reaction forms a stable amide bond. The tertiary amine of the azetidine ring is generally unreactive towards acylation under standard conditions. This chemoselectivity allows for the specific modification of the primary amino group.

| Acylating Agent | Product |

| Acetyl Chloride | N-(N-propylazetidin-3-yl)acetamide |

| Benzoyl Chloride | N-(N-propylazetidin-3-yl)benzamide |

| Acetic Anhydride | N-(N-propylazetidin-3-yl)acetamide |

Interactive Data Table: Acylation of this compound

| Acylating Agent | Resulting Product Name |

| Acetyl Chloride | N-(N-propylazetidin-3-yl)acetamide |

| Benzoyl Chloride | N-(N-propylazetidin-3-yl)benzamide |

| Acetic Anhydride | N-(N-propylazetidin-3-yl)acetamide |

N-Dealkylation Strategies (e.g., of the propyl group)

The removal of the N-propyl group from the tertiary amine of the azetidine ring is a significant transformation that can provide access to the parent azetidin-3-amine (B9764) scaffold. Several methods are available for the N-dealkylation of tertiary amines. arkat-usa.orgnih.govdntb.gov.ua One common approach involves the use of chloroformates, such as phenyl chloroformate or ethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate that can be subsequently cleaved to yield the secondary amine. nih.gov Another classical method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to achieve N-dealkylation. dntb.gov.ua More modern approaches may involve catalytic or photochemical methods. arkat-usa.org

Reactions with Nitrous Acid

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, would lead to different products depending on which amine functionality reacts. The primary amine at the 3-position is expected to react to form a diazonium salt. Aliphatic diazonium salts are highly unstable and readily decompose, leading to a mixture of products including alcohols and alkenes, with the evolution of nitrogen gas. chemistrysteps.comyoutube.com

The tertiary amine of the azetidine ring, under acidic conditions, would be protonated to form an ammonium salt, which is generally unreactive towards nitrous acid. chemistrysteps.comlibretexts.org

Formation of Sulfonamides

The primary amine of this compound can react with sulfonyl chlorides in the presence of a base to form sulfonamides. ijarsct.co.in This reaction is a robust method for the synthesis of sulfonamide derivatives. The tertiary amine of the azetidine ring does not participate in this reaction.

| Sulfonyl Chloride | Product |

| Benzenesulfonyl Chloride | N-(N-propylazetidin-3-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | N-(N-propylazetidin-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | N-(N-propylazetidin-3-yl)methanesulfonamide |

Interactive Data Table: Formation of Sulfonamides from this compound

| Sulfonyl Chloride | Resulting Product Name |

| Benzenesulfonyl Chloride | N-(N-propylazetidin-3-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | N-(N-propylazetidin-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | N-(N-propylazetidin-3-yl)methanesulfonamide |

Functional Group Interconversions and Derivatization on the Azetidine Core

The azetidine ring in this compound is a strained four-membered heterocycle, which makes it susceptible to ring-opening reactions under certain conditions. Quaternization of the tertiary amine nitrogen of the azetidine ring further activates the ring towards nucleophilic attack, leading to ring cleavage. For instance, treatment of the quaternized azetidinium salt with a nucleophile can result in the opening of the four-membered ring to yield functionalized N,N-disubstituted 3-aminopropanes. google.com

Furthermore, the secondary amine at the 3-position can be converted into other functional groups. For example, after protection of the tertiary amine, the primary amine could potentially be oxidized or undergo other transformations common to primary amines. The synthesis of various 3-functionalized azetidines often involves the use of a protected azetidine precursor, allowing for chemical modifications at the 3-position before deprotection. arkat-usa.org

Computational and Theoretical Investigations of N Propylazetidin 3 Amine

Quantum Chemical Analysis of Azetidine (B1206935) Ring Strain Energy

The defining feature of the azetidine ring is its significant strain energy, which is a direct consequence of the deviation of its bond angles from the ideal sp³ hybridization. Quantum chemical calculations are instrumental in quantifying this strain. The ring-strain energy of the parent azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of other four-membered rings like cyclobutane and is a key determinant of the reactivity of azetidine derivatives. researchgate.net

Comparative Ring Strain Energies

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Piperidine (B6355638) | 6 | 0 |

Electronic Structure and Molecular Orbital Theory Studies of N-Propylazetidin-3-amine

The electronic structure of this compound is pivotal to understanding its reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the 3-amino group, which is generally of higher energy than the lone pair of the ring nitrogen due to less s-character. The LUMO, conversely, is likely to be associated with the σ* orbitals of the C-N and C-C bonds within the strained ring, making these bonds susceptible to nucleophilic attack.

The presence of the electron-donating N-propyl and 3-amino groups will raise the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted azetidine. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these orbital energies and visualize their distributions.

Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Lone pairs of the nitrogen atoms (primarily the 3-amino group) | Governs reactions with electrophiles (nucleophilicity) |

| LUMO | σ* orbitals of the azetidine ring C-N and C-C bonds | Governs reactions with nucleophiles (electrophilicity of the ring) |

Mechanistic Elucidation of Ring Transformations via Computational Modeling

The inherent ring strain of azetidines makes them prone to various ring transformation reactions, including ring-opening and ring-expansion. Computational modeling is a powerful tool for elucidating the mechanisms of these transformations by mapping out the potential energy surfaces and identifying transition states.

For this compound, a key transformation is acid-mediated ring-opening. nih.gov Computational studies can model the protonation of the ring nitrogen, which would be the initial step, followed by nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-N bond. The 3-amino group can also play a role in these mechanisms, potentially through intramolecular interactions. DFT calculations can provide the activation energies for different possible pathways, thus predicting the most likely mechanism and the regioselectivity of the ring-opening.

Strain-release reactions are another important class of transformations for azetidines. chemrxiv.orgrsc.org Computational studies can model processes where the relief of ring strain is the driving force, such as in reactions with electrophiles that trigger a ring-opening cascade.

Conformational Analysis and Energetic Profiles of this compound

The azetidine ring is not planar and exists in a puckered conformation. For this compound, the conformational landscape is further complicated by the rotation around the N-propyl and 3-amino substituent bonds. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate their relative energies.

The puckering of the azetidine ring can place the substituents in either axial or equatorial-like positions. Furthermore, the N-propyl group can adopt different rotameric forms (e.g., gauche, anti). The relative energies of these conformers are determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the amino group. Computational studies on substituted azetidines have shown that the conformational preferences can significantly impact the molecule's reactivity and its interactions with biological targets. acs.org

Potential Low-Energy Conformers of this compound

| Conformer | Description | Predicted Relative Energy |

|---|---|---|

| A | Puckered ring, N-propyl group in an extended conformation, 3-amino group equatorial | Low |

| B | Puckered ring, N-propyl group in a folded conformation, 3-amino group equatorial | Slightly higher than A |

| C | Puckered ring, N-propyl group in an extended conformation, 3-amino group axial | Higher due to steric interactions |

Predictive Computational Models for Reactivity and Selectivity in Azetidine Chemistry

Predictive computational models are becoming increasingly important in synthetic chemistry for forecasting the outcomes of reactions. For azetidine chemistry, these models can predict reactivity, regioselectivity, and stereoselectivity. DFT calculations are frequently used to model transition states and predict reaction barriers, thereby explaining and predicting the selectivity of reactions such as cycloadditions, lithiations, and ring-openings. mit.edusemanticscholar.org

For this compound, computational models could be used to predict its behavior in various synthetic transformations. For example, in a reaction with an electrophile, these models could predict whether the reaction will occur at the ring nitrogen or the 3-amino nitrogen, and whether it will lead to substitution or ring-opening. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of reactions involving novel substrates like this compound.

Derivatization and Functionalization of N Propylazetidin 3 Amine Scaffolds

Synthesis of N-Substituted Azetidin-3-amine (B9764) Derivatives

The secondary amine at the 3-position of the N-propylazetidin-3-amine core is a versatile handle for introducing a wide array of functional groups. Common strategies include acylation, sulfonylation, and alkylation, which allow for the systematic modulation of the compound's physicochemical properties.

Acylation and Sulfonylation: N-acylation is readily achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. This reaction leads to the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acyl or sulfonyl moiety.

Alkylation: Direct alkylation of the secondary amine with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting tertiary amine can still be nucleophilic. masterorganicchemistry.comyoutube.com A more controlled and widely used method is reductive amination. wikipedia.orgacsgcipr.org This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. chemistrysteps.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This method provides a powerful tool for introducing diverse alkyl substituents.

| Reaction Type | Reagent | Product | Notes |

| Acylation | Acetyl Chloride, Triethylamine | N-(1-propylazetidin-3-yl)acetamide | Forms an amide bond. |

| Sulfonylation | Benzenesulfonyl Chloride, Pyridine | N-(1-propylazetidin-3-yl)benzenesulfonamide | Forms a sulfonamide bond. |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-N-propylazetidin-3-amine | A controlled method for N-alkylation. masterorganicchemistry.comsigmaaldrich.com |

| Arylation | 2-Fluoronitrobenzene, K₂CO₃ | N-(2-nitrophenyl)-1-propylazetidin-3-amine | Nucleophilic aromatic substitution. |

Introduction of Substituents on the Azetidine (B1206935) Ring Carbons

Functionalization of the carbon atoms of the azetidine ring (the C2 and C4 positions) is significantly more challenging than modifying the exocyclic amine due to the higher stability of C-H bonds compared to N-H bonds. Direct C-H functionalization on saturated nitrogen heterocycles is an area of active research but often requires specialized catalysts and directing groups.

For scaffolds like piperazines, methods involving α-lithiation followed by trapping with an electrophile, transition-metal-catalyzed C-H functionalization, and photoredox catalysis have been explored. researchgate.net These strategies could potentially be adapted for the this compound core. For instance, a directing group could be installed on the 3-amino nitrogen, which could then facilitate a metal-catalyzed C-H activation at the C2 or C4 position. However, the inherent ring strain of the azetidine nucleus adds a layer of complexity to these transformations.

Alternative approaches typically involve constructing the azetidine ring with the desired substituents already in place, rather than functionalizing a pre-existing simple scaffold. organic-chemistry.orgmagtech.com.cn For example, a [2+2] photocycloaddition between an imine and a substituted alkene can generate a functionalized azetidine ring directly. rsc.org While this falls outside the scope of derivatizing the this compound molecule itself, it represents a key strategy for accessing analogues with substitutions on the ring carbons.

Design and Construction of Fused and Spirocyclic Azetidine Systems

Incorporating the this compound scaffold into fused or spirocyclic systems dramatically increases molecular complexity and three-dimensionality, which is highly desirable in drug discovery. researchgate.net

Fused Systems: Fused azetidine systems can be constructed by forming a new ring that shares two atoms with the original azetidine ring. One potential strategy involves a multi-step sequence starting with the acylation of the 3-amino group with a reagent containing a second reactive moiety. For instance, acylation with a haloacyl chloride could be followed by an intramolecular nucleophilic substitution, where the azetidine ring nitrogen attacks the alkyl halide to form a bicyclic structure. Another approach could involve the reaction of the 3-amino group with a diketone or a related precursor to build a new heterocyclic ring, such as a pyrimidine (B1678525) or a diazepine, fused to the azetidine core.

Spirocyclic Systems: Spirocyclic azetidines feature two rings connected by a single common carbon atom. A common precursor for such systems is a 3-oxo-azetidine. arkat-usa.org While this compound does not possess this ketone functionality, it could potentially be converted to it via oxidation, although this would be a challenging transformation. A more direct approach could involve a Pictet-Spengler-type reaction if the 3-amino group is first derivatized with a suitable aldehyde-containing side chain. Another elegant method involves the reaction of N-Boc-azetidine-3-one with a zinc/copper couple in the presence of propargyl bromide, followed by a gold-catalyzed cyclization to form a spirocyclic system. arkat-usa.org This highlights the utility of the 3-oxo intermediate in the synthesis of complex spiro-fused azetidines.

| System Type | General Strategy | Precursor Example | Product Type |

| Fused | Intramolecular Cyclization | N-(3-chloropropanoyl)-N-propylazetidin-3-amine | Dioxo-diazabicyclo[x.y.z]alkane |

| Fused | Condensation Reaction | This compound + 1,3-Diketone | Azetidino[3,2-b]pyrimidine derivative |

| Spirocyclic | Intramolecular Cyclization | 3-(2-oxoethyl)amino-N-propylazetidine | Spiro[azetidine-3,x'-heterocycle] |

| Spirocyclic | From 3-oxo-azetidine | N-Boc-3-oxoazetidine + Propargyl Bromide | Spiro[azetidine-3,2'-dihydrofuran] arkat-usa.org |

Post-Synthetic Modifications and Functional Group Transformations

Once initial derivatives of this compound are synthesized, their newly introduced functional groups can be further manipulated to create a diverse library of compounds. These transformations rely on standard and reliable reactions from the organic chemistry toolbox.

For example, an amide bond introduced via acylation can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to elaborated alkylamino derivatives. If a derivative is created containing an ester group, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation (coupling with another amine) or conversion to other functional groups.

A nitrile group, if introduced, is a particularly versatile functional handle. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid. Similarly, an azide (B81097) group can be reduced to a primary amine or undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a triazole ring. These post-synthetic modifications allow for the rapid expansion of a chemical library from a few key intermediates, facilitating the exploration of structure-activity relationships.

Applications of N Propylazetidin 3 Amine in Organic Synthesis and Chemical Research

Azetidines as Versatile Building Blocks for Complex Molecule Synthesis

Azetidines, including N-propylazetidin-3-amine, serve as versatile synthons for the construction of a diverse array of organic compounds. The high ring strain of the azetidine (B1206935) nucleus makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can be exploited to introduce functionality and build molecular complexity. For instance, the reaction of N-substituted azetidines with various nucleophiles can yield functionalized gamma-amino alcohols, diamines, and other acyclic compounds with defined stereochemistry.

Furthermore, the azetidine ring can undergo ring-expansion reactions to form larger, more common heterocyclic systems such as pyrrolidines and piperidines. These transformations are often mediated by transition metals or proceed through rearrangement pathways, providing access to a wider range of chemical space from a single azetidine precursor. The presence of the N-propyl group and the 3-amino functionality in this compound offers additional handles for chemical modification, allowing for its incorporation into a variety of molecular architectures.

This compound and its Derivatives as Scaffolds in Medicinal Chemistry Programs

The azetidine moiety is increasingly recognized as a valuable scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. The rigid, three-dimensional nature of the azetidine ring can help to optimize the spatial arrangement of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets.

This compound and its derivatives can serve as core structures in the design of novel therapeutic agents. The 3-amino group provides a convenient point for the attachment of various substituents, allowing for the exploration of structure-activity relationships (SAR). The N-propyl group can also influence the pharmacokinetic profile of a molecule, potentially improving properties such as solubility, metabolic stability, and cell permeability.

The utility of the 3-aminoazetidine scaffold is exemplified by its incorporation into a variety of biologically active compounds. For example, derivatives of 3-aminoazetidine have been investigated as histamine (B1213489) H3 receptor agonists and triple reuptake inhibitors, demonstrating the potential of this scaffold in the development of treatments for neurological and psychiatric disorders.

Table 1: Examples of Biologically Active Azetidine-3-amine Derivatives

| Compound/Scaffold | Biological Target/Activity | Therapeutic Area |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor Agonist | Neurology |

| 3-Aryl-3-oxypropylamine-azetidine derivatives | Triple Reuptake Inhibitor (TRI) | Psychiatry |

Utilization of Azetidine Derivatives as Chiral Auxiliaries and Templates

Chiral, non-racemic azetidine derivatives have found application as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed.

While specific examples of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric induction by chiral amines are well-established. A chiral derivative of this compound, where a stereocenter is introduced, for example, at a position on the propyl group or by resolution of the amine itself if it were to become a chiral center upon derivatization, could potentially be used to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The nitrogen atom of the azetidine ring and the 3-amino group can coordinate to metal centers or reagents, creating a chiral environment that biases the approach of reactants. The synthesis of optically active azetidine-2,4-dicarboxylic acid and its use in asymmetric alkylation highlights the potential of the azetidine ring in this context semanticscholar.orgrsc.org.

This compound in Catalytic Processes (e.g., as a ligand)

The nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to transition metals, making it a potential ligand for a variety of catalytic processes. The bidentate nature of this diamine, with both the azetidine nitrogen and the 3-amino nitrogen available for coordination, could lead to the formation of stable chelate complexes with metal centers.

The steric and electronic properties of the N-propyl group can influence the catalytic activity and selectivity of the resulting metal complex. Chiral versions of this compound could be employed as ligands in asymmetric catalysis, where the chiral ligand framework induces enantioselectivity in the catalyzed reaction. Azetidine-derived ligands have been successfully used in asymmetric reactions such as diethylzinc (B1219324) additions to aldehydes semanticscholar.org.

Table 2: Potential Catalytic Applications of this compound as a Ligand

| Catalytic Reaction | Metal Catalyst | Potential Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Induce enantioselectivity |

| Cross-Coupling Reactions | Palladium, Copper | Stabilize the metal center and influence reactivity |

| Olefin Polymerization | Nickel, Palladium | Control polymer microstructure |

Development of Novel Heterocyclic Systems and Libraries from Azetidine Precursors

The strained nature of the azetidine ring makes this compound a valuable starting material for the synthesis of novel and more complex heterocyclic systems. Ring-opening and ring-expansion reactions can be employed to generate a diverse range of scaffolds for drug discovery and materials science.

For example, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could lead to the formation of fused bicyclic and polycyclic systems containing the azetidine core. Furthermore, the use of this compound in multicomponent reactions could provide rapid access to libraries of diverse and complex molecules, which can be screened for biological activity. The development of synthetic routes to new heterocyclic systems from readily available precursors is a key area of chemical research mdpi.comnih.govnih.govmdpi.comnahrainuniv.edu.iq.

Table 3: Potential Transformations for the Synthesis of Novel Heterocycles from this compound

| Reaction Type | Resulting Heterocyclic System |

| Intramolecular Annulation | Fused azetidine-containing bicycles |

| Ring-Rearrangement Expansion | Pyrrolidine (B122466) and piperidine (B6355638) derivatives |

| Multicomponent Reactions | Diverse and complex polycyclic scaffolds |

Q & A

Q. What synthetic methodologies are recommended for N-propylazetidin-3-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via C–N coupling reactions, as demonstrated in heterocyclic amine synthesis (e.g., ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate) using palladium-catalyzed cross-coupling or nucleophilic substitution . Optimization should employ Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC) and validated using H NMR for structural confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS classifications for structurally similar amines (e.g., acute oral toxicity Category 3, skin corrosion Category 1B) . Researchers must use nitrile gloves, fume hoods, and closed systems to minimize inhalation risks. Storage should prioritize inert atmospheres (argon/nitrogen) in flame-resistant cabinets. Emergency procedures include immediate decontamination with pH-neutral solvents and medical consultation for exposure .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is optimal for detecting amine impurities at ppm levels . High-resolution mass spectrometry (HRMS) and H/C NMR provide structural validation, with deuterated DMSO as a solvent to resolve azetidine ring proton splitting patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields or bioactivity profiles of this compound derivatives?

- Methodological Answer : Contradictions may arise from residual solvents or stereochemical variations. Implement iterative analysis:

Q. What strategies mitigate nitrosamine contamination during this compound synthesis or storage?

- Methodological Answer : Nitrosamine risk arises from amine-nitrite interactions. Proactive measures include:

- Screening raw materials for nitrite residues via ion chromatography.

- Incorporating antioxidants (e.g., ascorbic acid) in reaction matrices.

- Adopting EMA/APIC risk-assessment frameworks, including supplier audits and batch-specific GC-NPD testing .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be systematically designed?

- Methodological Answer :

- Synthetic diversification : Introduce substituents at the azetidine nitrogen or propyl chain via reductive amination or alkylation .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward biological targets (e.g., neurotransmitter receptors).

- Functional assays : Pair in vitro cytotoxicity screens (MTT assays) with in vivo pharmacokinetic profiling to correlate structural modifications with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.